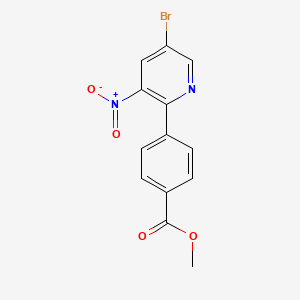

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate

Description

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate is a heteroaromatic ester compound featuring a pyridine ring substituted with bromine and nitro groups at positions 5 and 3, respectively, linked to a methyl benzoate moiety.

Properties

IUPAC Name |

methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O4/c1-20-13(17)9-4-2-8(3-5-9)12-11(16(18)19)6-10(14)7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGYGUKKUVKIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate typically involves a multi-step reaction process. One common method includes the following steps:

Formation of the Pyridine Intermediate: The starting material, 2-chloro-4-methyl-3-nitropyridine, is reacted with methanol in the presence of sodium methoxide to form 2-methoxy-4-methyl-3-nitropyridine.

Coupling Reaction: The brominated intermediate undergoes a coupling reaction with methyl 4-bromobenzoate in the presence of a palladium catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of amino derivatives.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for the synthesis of various bioactive compounds.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For instance, studies have shown that modifications to the nitro group enhance the compound's potency against cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are summarized below:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | Inhibitory | 0.21 μM |

| Escherichia coli | Inhibitory | 0.21 μM |

| Candida species | Antifungal | Variable (specific strains not detailed) |

| Micrococcus luteus | Selective action | Not specified |

Agrochemicals

The compound is also explored for its application in developing agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for creating effective agents against agricultural pests.

- Synthesis of Pesticides : this compound can be used as an intermediate in synthesizing novel pesticides that target specific pathways in pest organisms, thereby reducing non-target effects and enhancing efficacy .

Material Science

In material science, the compound's unique properties allow it to be incorporated into polymer matrices or coatings that require specific functional characteristics. Its bromine and nitro groups can enhance the thermal stability and chemical resistance of materials.

Anticancer Efficacy

A notable study published in Nature focused on the synthesis of various derivatives from this compound aimed at inhibiting polo-like kinase 1 (PLK1). The study found that certain modifications significantly increased the inhibitory activity against PLK1, leading to reduced proliferation in tumor cell lines.

Enzyme Inhibition

Research has demonstrated that derivatives of this compound can act as inhibitors for various enzymes involved in critical biological pathways:

- Kinases : Compounds derived from this compound have shown promise in inhibiting kinases related to cancer progression.

- Phosphodiesterases : These compounds are also being investigated for their ability to modulate signaling pathways influenced by cyclic nucleotides, which could have therapeutic implications .

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations :

- Steric Considerations: The absence of bulky groups (e.g., piperazine in C2 ) may improve solubility in non-polar solvents relative to more complex derivatives.

Physicochemical and Spectroscopic Properties

- Crystal Packing : Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate exhibits C–H···N and N–H···N hydrogen bonds , suggesting similar intermolecular interactions could stabilize the target compound’s solid-state structure.

Biological Activity

Methyl 4-(5-bromo-3-nitropyridin-2-yl)benzoate is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoate group attached to a pyridine derivative with bromine and nitro substituents. Its molecular formula is , and it exhibits unique properties due to the presence of these functional groups.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against a range of microorganisms. For instance, it has been tested against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 15 | Moderate |

| Staphylococcus aureus | 20 | Moderate |

| Pseudomonas aeruginosa | 10 | High |

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial agents.

The mechanism of action for this compound may involve the inhibition of key enzymes or disruption of cellular processes in target microorganisms. The presence of the nitro group is particularly significant, as it can undergo bioreduction within microbial cells, leading to the formation of reactive intermediates that interfere with cellular functions.

Case Studies

- Antibacterial Efficacy : A study evaluated various derivatives of pyridine compounds, including this compound, for their antibacterial efficacy. The compound was found to inhibit growth effectively in both Gram-positive and Gram-negative bacteria, with notable activity against multi-drug resistant strains .

- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted using human cell lines (e.g., HaCat and Balb/c 3T3). This compound demonstrated selective cytotoxicity, indicating potential therapeutic applications while minimizing harm to healthy cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.